molecular formula C12H19BO2 B1344030 2,6-Diisopropylphenylboronic acid CAS No. 363166-79-4

2,6-Diisopropylphenylboronic acid

Cat. No. B1344030
CAS RN: 363166-79-4
M. Wt: 206.09 g/mol
InChI Key: UPXGMXMTUMCLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diisopropylphenylboronic acid is an organoboron compound commonly used in organic chemistry . It has the empirical formula C12H19BO2 and a molecular weight of 206.09 .


Molecular Structure Analysis

The molecular structure of 2,6-Diisopropylphenylboronic acid is represented by the SMILES string CC(C)c1cccc(C(C)C)c1B(O)O . The InChI key is UPXGMXMTUMCLGD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 167-172 °C . It has a molecular weight of 206.09 .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

2,6-Diisopropylphenylboronic acid is used as a reactant in the Pd-catalyzed Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis to create carbon-carbon bonds between two different types of organic compounds.

Synthesis of Propargyl-Based Inhibitors

This compound is used in the synthesis of potent propargyl-based inhibitors of the Cryptosporidium dihydrofolate reductase (DHFR) enzyme . Cryptosporidium is a microscopic parasite that causes the diarrheal disease cryptosporidiosis. DHFR is an enzyme involved in the synthesis of nucleotides, and inhibiting this enzyme is a common strategy in antimicrobial and anticancer therapies.

Preparation of Boralumoxane

2,6-Diisopropylphenylboronic acid is used to prepare boralumoxane . Boralumoxane is applicable in the activation of zirconocene catalyst for the polymerization of ethene. This is a key process in the production of polyethylene, one of the most widely used plastics in the world.

Safety And Hazards

The safety information available indicates that 2,6-Diisopropylphenylboronic acid is classified as non-combustible solids . The flash point is not applicable . For safe handling, it is recommended to wear appropriate protective clothing and eye/face protection .

properties

IUPAC Name

[2,6-di(propan-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO2/c1-8(2)10-6-5-7-11(9(3)4)12(10)13(14)15/h5-9,14-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXGMXMTUMCLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1C(C)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648840
Record name [2,6-Di(propan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diisopropylphenylboronic acid

CAS RN

363166-79-4
Record name [2,6-Di(propan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diisopropylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2,6-Diisopropylphenylboronic acid
Reactant of Route 3
Reactant of Route 3
2,6-Diisopropylphenylboronic acid
Reactant of Route 4
Reactant of Route 4
2,6-Diisopropylphenylboronic acid
Reactant of Route 5
Reactant of Route 5
2,6-Diisopropylphenylboronic acid
Reactant of Route 6
Reactant of Route 6
2,6-Diisopropylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.